Tivozanib hydrochloride anhydrous

Übersicht

Beschreibung

Tivozanib Hydrochloride is the hydrochloride salt of tivisanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

Wissenschaftliche Forschungsanwendungen

Oncology

Tivozanib has been primarily studied for its effectiveness in treating advanced renal cell carcinoma (RCC). Clinical trials have demonstrated its potential as a first-line treatment option:

- Phase III Trials : A significant study compared tivozanib with sorafenib in patients with metastatic RCC. Results indicated that while tivozanib improved progression-free survival (PFS) compared to sorafenib (median PFS of 11.9 months vs. 5.5 months), it did not significantly enhance overall survival (OS) .

- Efficacy in Advanced Cases : Tivozanib has shown promising results in patients who have undergone two or more systemic therapies, demonstrating a median OS of approximately 29.3 months .

Combination Therapies

Research is ongoing into the combination of tivozanib with other therapeutic agents to enhance treatment efficacy:

- Glioblastoma and Colorectal Carcinoma : Tivozanib is currently being evaluated in Phase II clinical trials for these malignancies, aiming to assess its effectiveness beyond RCC .

Clinical Trial Data

The TIVO-3 trial involved 343 patients randomized to receive either tivozanib or sorafenib. The safety profile showed that hypertension and dysphonia were more prevalent in the tivozanib group, while sorafenib was associated with higher rates of hand-foot skin reactions and diarrhea .

| Adverse Events | Tivozanib (%) | Sorafenib (%) |

|---|---|---|

| Hypertension | 44 | 34 |

| Dysphonia | 21 | 5 |

| Hand-foot skin reaction | 14 | 54 |

| Diarrhea | 23 | 33 |

Long-term Outcomes

In a cohort study focusing on patients treated with tivozanib after failure of other therapies, the median duration of exposure was reported at around 197 days, indicating sustained treatment engagement and potential benefits in managing advanced RCC .

Eigenschaften

CAS-Nummer |

682745-43-3 |

|---|---|

Molekularformel |

C22H20Cl2N4O5 |

Molekulargewicht |

491.3 g/mol |

IUPAC-Name |

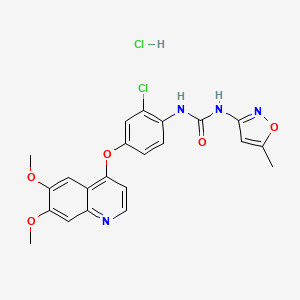

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride |

InChI |

InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H |

InChI-Schlüssel |

NVOQFPILSQNESS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |

Kanonische SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |

Key on ui other cas no. |

682745-43-3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.